molecular formula C12H12BrN B1272227 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole CAS No. 5044-24-6

1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

Cat. No. B1272227
CAS RN: 5044-24-6
M. Wt: 250.13 g/mol
InChI Key: OURHFEVMTCZQLA-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole" is a pyrrole derivative characterized by the presence of a bromine atom on the phenyl ring and two methyl groups on the pyrrole ring. Pyrrole derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another example is the synthesis of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, which was achieved by a reaction involving 1-(4-Bromo-phenyl)-2,2-dihydroxy-ethanone under microwave radiation . These methods highlight the versatility of synthetic approaches for creating substituted pyrroles.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . For example, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, showed that the pyrrole and phenyl rings are mainly planar, which is typical for aromatic compounds . The molecular structure can also be studied using computational methods such as density functional theory (DFT), which provides insights into the spectral and geometrical data of the compounds .

Chemical Reactions Analysis

Pyrrole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the lithiation of pyrrole derivatives can lead to the formation of substituted pyrrole-2-carboxaldehydes, which are valuable intermediates . The reactivity of these compounds can be further analyzed using natural bond orbital (NBO) analysis to investigate the stabilization energy of various intra- and intermolecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, can be influenced by their molecular structure. The solubility of a related compound, 1-(2-bromo-phenyl)-pyrrole-2,5-dione, was studied in various solvents, and it was found that solubility increases with temperature and varies significantly across different solvents . Additionally, the corrosion inhibition properties of pyrrole derivatives on steel surfaces have been investigated, indicating their potential application in protective coatings .

Scientific Research Applications

Polymer Synthesis and Luminescent Properties

1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole and related compounds have been utilized in the synthesis of highly luminescent polymers. These polymers, such as those described by Zhang and Tieke (2008), exhibit strong fluorescence and high quantum yield, making them suitable for applications in optoelectronic devices (Zhang & Tieke, 2008).

Catalysis in Chemical Reactions

Compounds similar to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole have been employed as ligands in the development of highly active palladium catalysts for Suzuki-type C-C coupling reactions. This is exemplified in the work by Mazet and Gade (2001), highlighting the versatility of these compounds in facilitating complex chemical reactions (Mazet & Gade, 2001).

Visible Light Mediated Chemical Synthesis

In the field of photochemistry, derivatives of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole have been utilized in visible light-mediated synthesis. For instance, Das, Ghosh, and Koenig (2016) demonstrated their use in producing pyrrolo[1,2-a]quinolines and ullazines, showcasing the potential of these compounds in light-driven organic synthesis (Das, Ghosh, & Koenig, 2016).

Non-Linear Optical (NLO) Materials

The derivatives of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole have been investigated for their potential as non-linear optical (NLO) materials. Singh, Rawat, and Sahu (2014) characterized a new pyrrole-containing chalcone, indicating its suitability for the formation of new heterocyclic compounds with potential application in NLO technologies (Singh, Rawat, & Sahu, 2014).

Corrosion Inhibition

In the context of materials science, 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole derivatives have been explored as corrosion inhibitors for metals. Zarrouk et al. (2015) studied their effectiveness in protecting carbon steel against corrosion, demonstrating their potential in industrial applications (Zarrouk et al., 2015).

Solubility and Solvent Effects

Understanding the solubility of compounds like 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole is crucial for their practical application. Li et al. (2019) investigated the solubility of a similar compound in various solvents, providing essential data for its effective use in diverse chemical processes (Li, Li, Gao, & Lv, 2019).

Photophysical Properties

The photophysical properties of 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole derivatives have been a subject of interest for applications in photoluminescent materials. Petrovskii et al. (2017) explored the emission characteristics of a novel oxazapolycyclic skeleton derived from similar compounds, indicating their potential in photoluminescent applications (Petrovskii et al., 2017).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and the precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic routes, new applications, or new reactions.


properties

IUPAC Name

1-(4-bromophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURHFEVMTCZQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372323
Record name 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

CAS RN

5044-24-6
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5044-24-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole
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Synthesis routes and methods

Procedure details

4-Bromoaniline (56.0 g., 0.33 Mol.), 2,5-hexanedione (37.6 g., 0.33 Mol), and acetic acid (5 ml) were placed into Toluene (500 ml) and heated under reflux for 8 hours employing a dean stark trap to remove the water from the reaction. The reaction was cooled to room temperature and concentrated under reduced vacuum. The resulting oil was taken into ethyl acetate, washed one time each with 2N hydrochloric acid, 2N NaOH, and H2O, dried over Na2SO4, and concentrated under reduced vacuum to yield a brown solid. Material was purified by silica gel flash chromatography eluting with hexane. Concentration of the appropriate fractions yielded 55.0 gm. of a light yellow solid. (68%) NMR was consistent with the proposed title structure.
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
KN Venugopala, RT Prasanna… - Asian Journal of …, 2013 - researchgate.net
In the present work, we demonstrated a simple and an efficient method for the condensation of substituted aryl/heteroaryl amines with acetonylacetone in the presence of trifluoro acetic …
Number of citations: 7 www.researchgate.net
TK Yeh, CC Kuo, YZ Lee, YY Ke, KF Chu… - Journal of Medicinal …, 2017 - ACS Publications
Humans have two glutaminase genes, GLS (GLS1) and GLS2, each of which has two alternative transcripts: the kidney isoform (KGA) and glutaminase C (GAC) for GLS, and the liver …
Number of citations: 34 pubs.acs.org
X Zhang, G Weng, Y Zhang, P Li - Tetrahedron, 2015 - Elsevier
Pyrrole derivatives are important species with remarkable biological activities 1 and useful intermediates in the synthesis of natural products and heterocycles. 2 Many methods for the …
Number of citations: 32 www.sciencedirect.com
H Lee, BH Kim - Tetrahedron, 2013 - Elsevier
One-pot reduction-triggered heterocyclizations of nitrobenzene derivatives with 1,4-diketones were investigated. In the presence of indium/AcOH in toluene at 80 C, reaction of …
Number of citations: 38 www.sciencedirect.com
A Sharma, IS Kalyani, A Fatima - Letters in Organic Chemistry, 2018 - ingentaconnect.com
Background: Pyrrole moiety is found in naturally occurring compounds such as chlorophyll, haem, and vitamin B12 and present in a number of drugs for example atorvastatin, ketorolac, …
Number of citations: 5 www.ingentaconnect.com
A Teimouri, AN Chermahini - Chinese Journal of Chemistry, 2012 - Wiley Online Library
A new and efficient method for the preparation of N‐substituted pyrroles from one‐pot Paal‐Knorr condensation has been accomplished using nano‐crystalline sulfated zirconia (SZ) as …
Number of citations: 22 onlinelibrary.wiley.com
SK Pasha, VSV Satyanarayana, A Sivakumar… - Chinese Chemical …, 2011 - Elsevier
Several 2,5-dimethyl-N-substituted pyrroles were prepared by the condensation of different substituted anilines with 2,5-hexanedione using nano lead oxide as an efficient and …
Number of citations: 19 www.sciencedirect.com
H Zheng, Q Shi, K Du, Y Mei, P Zhang - Molecular diversity, 2013 - Springer
A novel method for the synthesis of substituted pyrroles catalyzed by $$\alpha $$ -amylase from hog pancreas via Paal–Knorr reaction was developed. A series of pyrrole derivatives …
Number of citations: 13 link.springer.com
SD Joshi, D Kumar, UA More, KS Yang… - Medicinal Chemistry …, 2016 - Springer
Enoyl-ACP reductase is the key enzyme involved in FAS-II synthesis of mycolic acid in bacterial cell wall and is a promising target for discovering new chemical entity. The designed …
Number of citations: 13 link.springer.com
J Obenauf, WP Kretschmer, T Bauer… - European Journal of …, 2013 - Wiley Online Library
Diethylamidotitanium trichloride reacts with a variety of bulky amidines ArN(H)C(Ar′)NAr [Ar = 2,6‐diisopropylphenyl; Ar′ = Ph, p‐Me 2 NC 6 H 4 , p‐MeOC 6 H 4 , p‐(2,5‐…

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